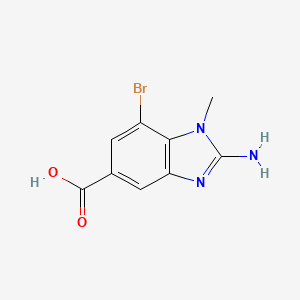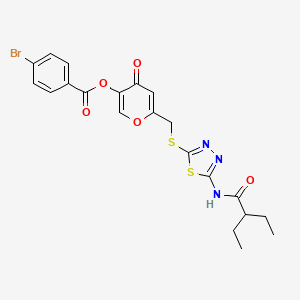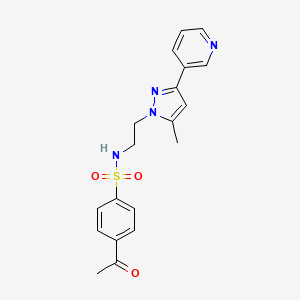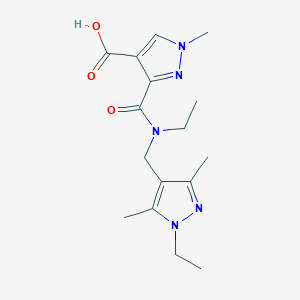
4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with a naphthalen-2-yloxy group and at the 2-position with a pyridin-3-yl group .Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Synthetic Pathways and Photocyclization : A study by Wei Wei et al. (2016) explored the synthesis of benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, which are related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, through an intramolecular dehydration of photocyclization. This photocyclization process is catalyst-free, occurs under mild conditions, and water is the only by-product, making it an environmentally friendly synthetic route. The study also investigated the fluorescence properties of these polybenzoquinazolines, suggesting potential applications in optoelectronics and sensors (Wei et al., 2016).
Heat Resistant Polymers : Research by S. Mehdipour-Ataei et al. (2005) described the use of a pyridine-based diamine, synthesized from 1,5-dihydroxy naphthalene, for preparing heat-resistant polyimides with preformed ether and ester groups. These novel poly(ether ester imide)s exhibited excellent thermal stability and physical properties, highlighting their potential use in high-performance materials (Mehdipour-Ataei et al., 2005).
Photophysics and Luminescence
- Fluorescent Proton Sponge Analogues : A study by A. F. Pozharskii et al. (2016) focused on the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, analyzing their high basicity and fluorescent properties. These compounds, including structures related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, showed potential as fluorescent proton sponges, which could be used in pH sensors and fluorescence microscopy (Pozharskii et al., 2016).
Chemical Properties and Interactions
- Copolymer Synthesis for Metal Ion Detection : Di Zhou et al. (2008) reported the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was copolymerized with styrene via reversible addition–fragmentation chain transfer polymerization. The resulting copolymer could be used as a carrier for metal ion detection and analysis, demonstrating the applicability of related quinazoline compounds in analytical chemistry and environmental monitoring (Zhou et al., 2008).
Propiedades
IUPAC Name |
4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKKEZOSKKZGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)
![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)

![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)


![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)